![molecular formula C9H13BrMgO2 B14430324 Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- CAS No. 81344-99-2](/img/structure/B14430324.png)
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is a chemical compound that features a magnesium atom bonded to a bromine atom and a butynyl group substituted with a tetrahydro-2H-pyran-2-yloxy group. This compound is of interest in organic synthesis and various chemical applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- typically involves the reaction of a suitable bromoalkyne with a magnesium source in the presence of a tetrahydro-2H-pyran-2-yloxy group. One common method involves the use of Grignard reagents, where the bromoalkyne is treated with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the bromoalkyne precursor, the formation of the Grignard reagent, and subsequent reaction with the tetrahydro-2H-pyran-2-yloxy group .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The magnesium atom facilitates the formation of Grignard reagents, which are highly reactive and can participate in a wide range of chemical transformations. These intermediates can then engage in nucleophilic addition, substitution, and other reactions, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-
- Magnesium, bromo[(tetrahydro-2H-pyran-4-yl)methyl]-
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the butynyl group and the tetrahydro-2H-pyran-2-yloxy moiety allows for versatile chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
81344-99-2 |
|---|---|
Molekularformel |
C9H13BrMgO2 |
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
magnesium;2-but-3-ynoxyoxane;bromide |
InChI |
InChI=1S/C9H13O2.BrH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,3-8H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PRVBOCHZICLYKY-UHFFFAOYSA-M |
Kanonische SMILES |
[C-]#CCCOC1CCCCO1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


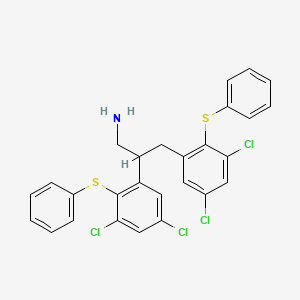
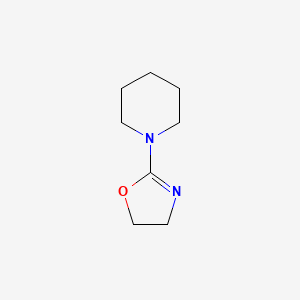
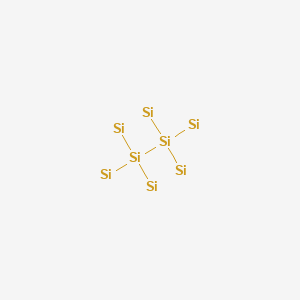
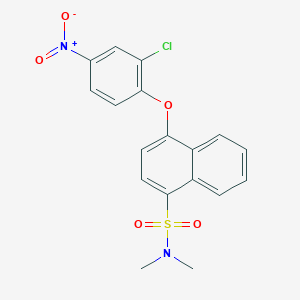
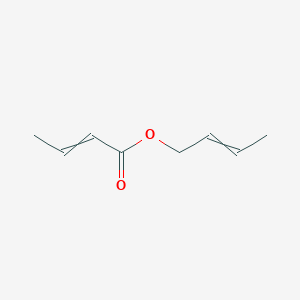
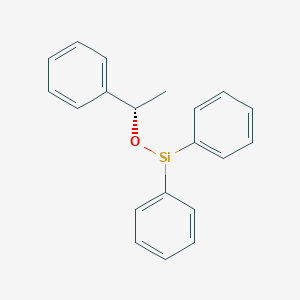

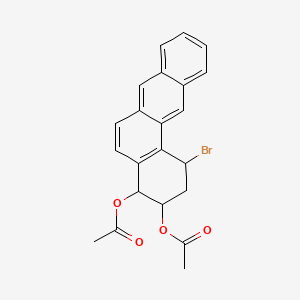
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
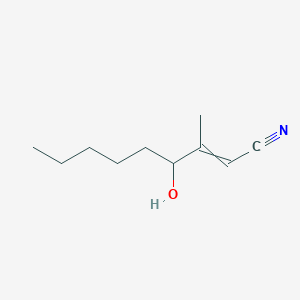
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
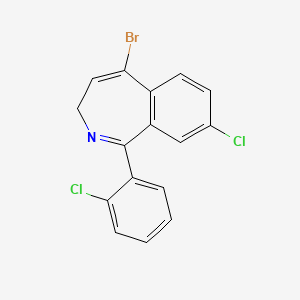
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
